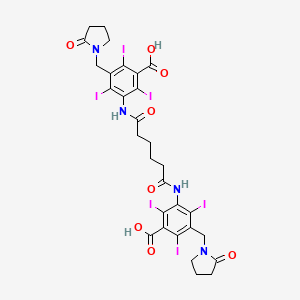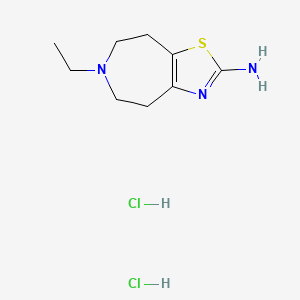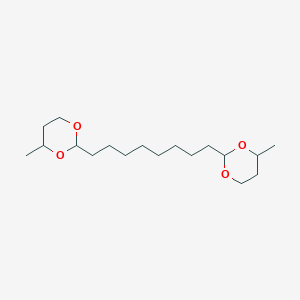
2,2'-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is an organic compound with the molecular formula C18H34O4. It is a dioxane derivative, characterized by two 1,3-dioxane rings connected by an octane chain. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) typically involves the reaction of 1,8-octanediol with 4-methyl-1,3-dioxane under acidic conditions. The reaction is catalyzed by a strong acid such as p-toluenesulfonic acid, and the mixture is refluxed in an organic solvent like toluene. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous removal of by-products to ensure high yield and purity. The reaction conditions are optimized to minimize energy consumption and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dioxane rings can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium, CrO3 in pyridine.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.
Biology: Employed in the synthesis of biologically active molecules and as a stabilizer for certain biochemical compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) involves its ability to form stable complexes with various molecules. The dioxane rings can interact with different functional groups, providing stability and protection to reactive intermediates. This property is particularly useful in organic synthesis, where the compound acts as a protecting group for carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxane: A simpler dioxane derivative with similar chemical properties but lacks the octane chain.
1,3-Dioxolane: Another dioxane derivative with a five-membered ring structure.
3,3’-(1,8-Octanediyl)bis(4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one): A compound with a similar octane chain but different ring structures.
Uniqueness
2,2’-(1,8-Octanediyl)bis(4-methyl-1,3-dioxane) is unique due to its dual dioxane rings connected by an octane chain, providing enhanced stability and versatility in various chemical reactions. Its ability to act as a protecting group and its stability under different reaction conditions make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
37582-34-6 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
4-methyl-2-[8-(4-methyl-1,3-dioxan-2-yl)octyl]-1,3-dioxane |
InChI |
InChI=1S/C18H34O4/c1-15-11-13-19-17(21-15)9-7-5-3-4-6-8-10-18-20-14-12-16(2)22-18/h15-18H,3-14H2,1-2H3 |
InChI-Schlüssel |
ITAAERDICIBAOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOC(O1)CCCCCCCCC2OCCC(O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


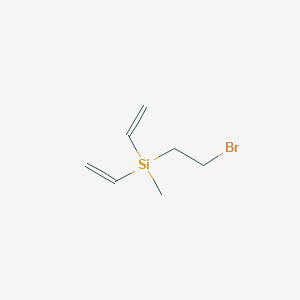
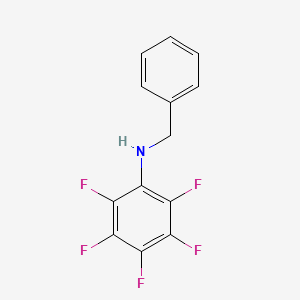
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
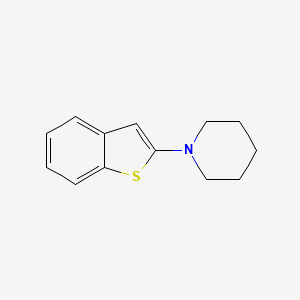
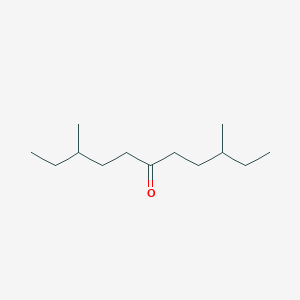

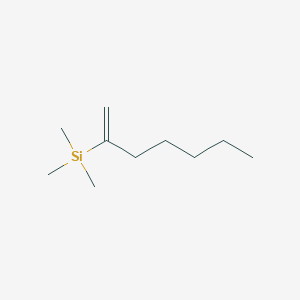
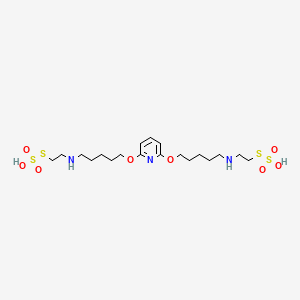

![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
